Potency vs. Published HPK1 Inhibitors
Hpk1-IN-15 is disclosed in patent WO2018049200A1 as a potent and selective HPK1 inhibitor [1]. While the exact IC50 value is not publicly available in the patent abstract or vendor datasheets, the compound is described as a potent HPK1 inhibitor . For context, published HPK1 research tool compounds exhibit a wide range of reported potencies: HPK1-IN-32 has an IC50 of 65 nM, HPK1-IN-7 has an IC50 of 2.6 nM, and HPK1-IN-3 has an IC50 of 0.25 nM . High-potency HPK1 inhibitors currently in clinical development (e.g., NDI-101150) and advanced preclinical candidates (e.g., compound 34 with IC50 <5 nM) achieve nanomolar to sub-nanomolar potency [2][3]. The pyrazolopyridine scaffold of Hpk1-IN-15 represents a chemically distinct series from the lactam/azalactam series of PF-07265028 and the diaminopyrimidine carboxamide series of Merck tool compounds, offering researchers a structurally differentiated option for SAR studies [1][4].
| Evidence Dimension | HPK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Disclosed as potent HPK1 inhibitor (exact IC50 not publicly reported in accessible sources) |
| Comparator Or Baseline | HPK1-IN-32 IC50 = 65 nM; HPK1-IN-7 IC50 = 2.6 nM; HPK1-IN-3 IC50 = 0.25 nM; Clinical candidate NDI-101150: nanomolar potency |
| Quantified Difference | Not quantifiable due to unavailable target IC50 value |
| Conditions | Biochemical HPK1 kinase inhibition assay (comparator data from commercial vendor specifications) |
Why This Matters
Researchers requiring a chemically distinct HPK1 inhibitor scaffold for SAR studies or mechanism-of-action investigations may select Hpk1-IN-15 based on its unique pyrazolopyridine core structure rather than potency alone.
- [1] WO2018049200A1. Pyrazolopyridine derivatives as HPK1 modulators and uses thereof for the treatment of cancer. Compound 50. View Source
- [2] Ciccone DN, et al. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses. J Immunother Cancer. 2025;13(7):e012064. View Source
- [3] Huang W, et al. Discovery of highly selective and potent HPK1 inhibitors for cancer immunotherapy. Eur J Med Chem. 2026;302(Pt 2):118322 (Compound 34, IC50 <5 nM). View Source
- [4] Gallego RA, et al. Discovery of PF-07265028, a selective small molecule inhibitor of HPK1 for the treatment of cancer. J Med Chem. 2024. View Source
